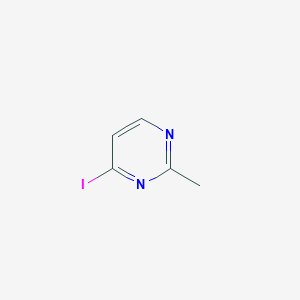

4-Iodo-2-methylpyrimidine

Vue d'ensemble

Description

4-Iodo-2-methylpyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by the presence of a methyl group at the 2-position and an iodine atom at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a structure similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the iodine substituent makes 4-iodo-2-methylpyrimidine a versatile intermediate in organic synthesis, particularly in the formation of various substituted pyrimidine derivatives through cross-coupling reactions .

Synthesis Analysis

The synthesis of 4-iodo-2-methylpyrimidine derivatives can be achieved through various methods. One approach involves the Ullmann coupling of 2-iodopyrimidine to produce bipyrimidine compounds . Another method includes the synthesis of 5-bromo-2-iodopyrimidine, which serves as an intermediate in palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of many substituted pyrimidine compounds . Additionally, 4,6-dichloro-2-methylpyrimidine, a related compound, can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a related compound, was determined using X-ray crystallography, revealing a planar molecule with a 2,5-diene structure . Similarly, the synthesis of novel 4-thiopyrimidine derivatives and their structural characterization through NMR, IR, mass spectroscopy, and single-crystal X-ray diffraction has been reported .

Chemical Reactions Analysis

4-Iodo-2-methylpyrimidine can undergo various chemical reactions due to the presence of reactive sites on the molecule. The iodine atom at the 4-position makes it a suitable candidate for nucleophilic substitution reactions, such as the palladium-catalyzed cross-coupling reactions mentioned earlier . Additionally, the reactivity of the pyrimidine ring allows for its involvement in the Dimroth rearrangement, where 2-amino-4-methylpyrimidine reacts with methyl iodide to form different methylated pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodo-2-methylpyrimidine and its derivatives are influenced by the substituents on the pyrimidine ring. These properties can be studied through various analytical techniques, including spectroscopy and elemental analysis, to ensure the quality of the synthesized compounds . The presence of iodine and methyl groups on the pyrimidine ring can also affect the compound's boiling point, melting point, solubility, and stability, which are important parameters in the development of pharmaceuticals and other applications.

Applications De Recherche Scientifique

-

Anti-inflammatory Applications

- Field : Medical and Pharmaceutical Research .

- Application Summary : Pyrimidines, including 4-Iodo-2-methylpyrimidine, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods and Procedures : The synthesis and COX-2 inhibitory activities of several pyrimidines were reported by Orjales and coworkers. The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .

- Results and Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antimicrobial Applications

-

Anticancer Applications

-

Antifungal Applications

-

Antiparasitic Applications

-

Diuretic Applications

Safety And Hazards

Propriétés

IUPAC Name |

4-iodo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSMVADXHUTRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626088 | |

| Record name | 4-Iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methylpyrimidine | |

CAS RN |

84586-49-2 | |

| Record name | 4-Iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)